molecular formula C12H10O3S B1473447 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 1267168-68-2

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B1473447
CAS No.: 1267168-68-2
M. Wt: 234.27 g/mol
InChI Key: DTYZRFAJEIDRED-UHFFFAOYSA-N
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Description

Introduction to 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid

Historical Context and Discovery

Thiophene derivatives were first identified in the late 19th century, with Viktor Meyer’s isolation of thiophene from coal tar in 1882. The specific compound this compound emerged more recently as a target molecule in insecticide and pharmaceutical research. Its development was driven by the need for functionalized thiophene cores in Dow AgroSciences’ triazole-based insecticides, such as XR-693 and XR-906, which require halogenated thiophenecarboxylic acid derivatives for synthesis. Advances in palladium-catalyzed carbonylation and Grignard metallation enabled its scalable production, as demonstrated in multi-kilogram laboratory processes.

Structural Classification Within Heterocyclic Compounds

This compound belongs to the thiophene family, a class of five-membered aromatic heterocycles containing one sulfur atom. Its structure features:

  • A thiophene ring (C₄H₃S) as the core.
  • A carboxylic acid group (-COOH) at position 2.
  • A 3-methoxyphenyl group (-C₆H₄-OCH₃) at position 4.

This substitution pattern enhances electronic delocalization and steric bulk, influencing reactivity and binding affinity in biological systems. The compound’s molecular formula is C₁₂H₁₀O₃S , with a molar mass of 234.27 g/mol.

Table 1: Key Structural and Physicochemical Properties
Property Value Source
Molecular Formula C₁₂H₁₀O₃S
Molecular Weight 234.27 g/mol
SMILES Notation COC1=CC(=CC=C1)C2=CSC(=C2)C(=O)O
CAS Registry Number 1267168-68-2

Significance in Organic and Medicinal Chemistry Research

This compound’s dual functionality (carboxylic acid and methoxyphenyl groups) makes it a versatile intermediate:

  • Pharmaceuticals : Serves as a precursor to thieno[3,2-d]pyrimidin-4-ones and cinnoline derivatives with antitumor activity. Derivatives exhibit inhibition of triple-negative breast cancer cell proliferation in vitro.
  • Agrochemicals : Key component in synthesizing 2,6-dihaloaryl triazole insecticides, which target aphids and mites with low mammalian toxicity.
  • Materials Science : Used in conductive polymers due to thiophene’s electron-rich π-system, enabling applications in organic electronics.

Recent studies highlight its role in palladium-catalyzed cross-coupling reactions , facilitating the construction of complex biaryl structures. For example, its 3-methoxyphenyl group participates in DDQ-mediated cyclo-oxidation to form phenanthro[9,10-c]thiophenes, a scaffold with optoelectronic potential.

Properties

IUPAC Name

4-(3-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZRFAJEIDRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The MIC values suggest that the compound is particularly potent against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines, including prostate cancer and melanoma. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
Prostate Cancer (PC-3)21
Melanoma41
Breast Cancer (MCF-7)31

These results indicate that the compound has a promising profile as an anticancer agent, with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The methoxy group enhances its binding affinity to enzymes and receptors involved in cell signaling pathways related to growth and proliferation. Additionally, the carboxylic acid group may facilitate interactions through hydrogen bonding .

Case Studies

  • Study on Anticancer Efficacy : A recent study focused on the effects of this compound on human prostate cancer cells (PC-3). The results showed a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent .
  • Antimicrobial Screening : Another study evaluated the antimicrobial properties against various pathogens. The findings revealed that the compound effectively inhibited growth in several strains, particularly those resistant to conventional antibiotics .

Scientific Research Applications

Organic Synthesis

Facilitating Complex Molecule Formation

This compound serves as a versatile building block in organic chemistry. It can undergo various chemical reactions such as oxidation and substitution, leading to the formation of more complex organic molecules. The modification of the thiophene ring enhances its utility for creating tailored molecules for specific applications.

Biological Research

Investigating Biological Mechanisms

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is utilized in biological studies to explore its interactions with biological systems. It has been identified as a potential probe in biochemical assays, which aids in understanding enzyme interactions and disease mechanisms. Notably, certain derivatives exhibit significant anticancer activity with low cytotoxicity towards non-tumorigenic cells, indicating their therapeutic potential.

Antimicrobial Activity

The compound has shown varying degrees of antimicrobial activity against several bacterial strains:

Bacterial StrainActivity Observed
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaLow

Research indicates that modifications to the thiophene structure can enhance or diminish activity against specific strains, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Anticancer Activity

In vitro studies demonstrate promising results regarding the anti-proliferative effects of this compound on various cancer cell lines:

Cancer Cell LineIC50 (μM)
HepG2 (Liver)< 25
MCF-7 (Breast)< 25
PC-3 (Prostate)> 25

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Agrochemical Formulations

Development of Effective Agrochemicals

The compound is explored for its potential in agrochemical applications, particularly in formulating pesticides and herbicides. Its unique chemical structure may enhance the efficacy of these products by improving their interaction with biological targets in pests or weeds.

Material Science

Creating Advanced Materials

In material science, this compound is investigated for its properties in developing advanced materials such as conductive polymers. These materials have applications in electronics and energy storage devices due to their favorable electrical properties.

Antimicrobial Efficacy Study

A recent study evaluated a series of thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Escherichia coli and Staphylococcus aureus, while showing minimal effects on fungal strains.

Anti-Proliferative Activity Assessment

In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the proliferation of HepG2 and MCF-7 cells at low concentrations, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid and its analogs:

Compound Name Backbone Substituents/Functional Groups Biological Activity/Properties Key References
This compound Thiophene - 3-Methoxyphenyl at C4
- Carboxylic acid at C2
Hypothesized anti-inflammatory/antioxidant activity (based on analogs) Inferred
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Thiophene - 4-Methoxyphenyl at C4
- Carboxylic acid at C2
Positional isomer; effects of methoxy group position on activity
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives Fused thieno-thiophene - Substituents at C3/C6 (e.g., methyl, halogens) Higher enzymatic potency in kinase inhibition; backbone size impacts activity
Benzo[b]thiophene-2-carboxylic acid derivatives Benzo-fused thiophene - Bromo, cyano at C3/C5/C6 Enhanced electronic effects; used in DYRK1A inhibition
4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid Thiophene - Di-aryl groups at C4/C5
- Ester/carboxylic acid
Moderate antioxidant activity; high COX-2 binding affinity (ΔG = -10.48 kcal/mol)
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid Thiophene - 4-Fluorophenyl at C5
- Tosylamino at C3
Potential kinase inhibition; fluorophenyl enhances electronegativity
3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylic acid Thiophene - Chloro, sulphonyl, methylthio at C3/C4/C5 Steric hindrance and electronic modulation; antiviral applications

Key Structural and Functional Insights:

Backbone Modifications: Thieno[3,2-b]thiophene derivatives (fused rings) exhibit higher enzymatic potency compared to simple thiophenes, likely due to increased planarity and π-π stacking interactions . Benzo[b]thiophene derivatives show altered electronic properties, with bromo/cyano groups enhancing electrophilicity for covalent binding .

Substituent Effects: Methoxy Position: The 3-methoxyphenyl group in the target compound may confer better steric compatibility with hydrophobic enzyme pockets compared to its 4-methoxy positional isomer .

Biological Activity: Di-aryl substituted thiophenes (e.g., 4,5-bis(allyloxyphenyl)) demonstrate moderate antioxidant activity (70–80% of ascorbic acid) and high COX-2 binding affinity, suggesting the target compound’s methoxyphenyl group may similarly enhance anti-inflammatory effects . Thieno-thiophene derivatives show backbone-dependent potency, indicating that simpler thiophenes like the target compound might prioritize metabolic stability over potency .

Preparation Methods

Halogenation and Carboxylation Pathway

  • Step 1: Halogenation
    Starting from thiophene or substituted thiophene, selective bromination at the 4-position is achieved using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions (e.g., low temperature, solvent choice). For example, 4-bromo-5-chlorothiophene has been prepared by halogenation in methylene chloride with cooling.

  • Step 2: Formation of Organometallic Intermediate
    The 2-position is metallated using either n-butyllithium or magnesium to form lithium or Grignard reagents, respectively. The use of activators like 1,2-dibromoethane facilitates Grignard formation.

  • Step 3: Carboxylation
    The organometallic intermediate is reacted with carbon dioxide (CO2) to yield the corresponding thiophene-2-carboxylic acid. Alternatively, palladium-catalyzed carbonylation under CO pressure in ethanol can be employed to introduce ester groups, which can be hydrolyzed to acids later.

  • Step 4: Substitution with 3-Methoxyphenyl Group
    The 4-bromo substituent on thiophene can be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) with 3-methoxyphenyl boronic acids or stannanes to install the 3-methoxyphenyl group at the 4-position. This step is a common strategy for arylation of halogenated heterocycles.

Alternative Synthetic Approaches

Palladium-Catalyzed Carbonylation and Cross-Coupling

  • A one-pot palladium-catalyzed carbonylation can convert 4-bromo-3-methylthiophene to the corresponding thiophene-2-carboxylate ester, which can then be hydrolyzed to the acid.
  • The arylation step can be performed before or after carboxylation depending on the reactivity and stability of intermediates.

Direct Carboxylation of Aryl-Substituted Thiophene

  • In some cases, the aryl substituent (3-methoxyphenyl) can be introduced first via direct cross-coupling to 4-bromothiophene, followed by lithiation at the 2-position and carboxylation with CO2.

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Halogenation (4-position bromination) N-bromosuccinimide (NBS), CH2Cl2, 0°C to RT ~60-70 Controlled addition to avoid polybromination; cooling important
Metallation (Grignard or Lithiation) Mg or n-BuLi, activator (1,2-dibromoethane), MTBE or ether solvent High Activators improve Grignard formation; low temperature to avoid side reactions
Carboxylation CO2 gas bubbling or Pd-catalyzed carbonylation under CO pressure 70-90 Grignard carbonation with CO2 is clean; Pd-catalyzed carbonylation requires CO pressure
Cross-coupling (Aryl substitution) Pd catalyst, 3-methoxyphenyl boronic acid, base, solvent 60-85 Suzuki coupling typical; reaction conditions optimized for selectivity and yield
Hydrolysis (if ester intermediate) Aqueous LiOH or HCl, room temperature 80-95 Mild conditions to avoid decomposition

Representative Research Findings

  • The preparation of halogenated thiophene-2-carboxylic acids via Grignard formation and carbonation has been demonstrated on a multi-kilogram scale with yields around 69% for related compounds.
  • The use of NBS for selective bromination of thiophene derivatives is well-established, providing clean mono-brominated products suitable for further functionalization.
  • Cross-coupling reactions for arylation of 4-bromothiophenes proceed efficiently under Pd catalysis, enabling the introduction of various aryl groups including 3-methoxyphenyl.
  • Hydrolysis of esters to carboxylic acids is typically performed using mild aqueous base such as LiOH, yielding high purity acids.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Halogenation + Grignard + Carboxylation + Cross-coupling Bromination → Grignard formation → CO2 carbonation → Suzuki coupling High selectivity, scalable, well-known Multiple steps, requires careful control of conditions
Pd-Catalyzed Carbonylation + Cross-coupling Pd-catalyzed carbonylation under CO → ester hydrolysis → arylation One-pot carbonylation, mild conditions Requires CO handling, catalyst cost
Direct Arylation + Lithiation + Carboxylation Cross-coupling first → lithiation → CO2 carbonation Fewer steps if stable intermediates Lithiation requires low temp, sensitive intermediates

Q & A

Q. Table 1: SAR of Selected Thiophene Derivatives

CompoundSubstituentIC₅₀ (COX-2 Inhibition)Binding Energy (kcal/mol)
4-(3-Methoxyphenyl) analog-OCH₃12 µM-9.8
4-(4-Fluorophenyl) analog-F18 µM-8.5
Allyloxy derivative-OCH₂CH=CH₂9 µM-10.4
Data adapted from .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Answer:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. COX-2 inhibition for anti-inflammatory activity) .
  • Metabolite Interference : Use LC-MS to rule out degradation products in cell-based assays .
  • Target Selectivity : Perform kinase profiling or transcriptomics to identify off-target effects .

Advanced: What mechanistic insights explain its interaction with biological targets?

Answer:

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions (e.g., Mg²⁺ in kinases), while the methoxyphenyl moiety occupies hydrophobic pockets .
  • Receptor Modulation : In silico studies suggest hydrogen bonding between the thiophene sulfur and serine residues in COX-2 .
  • Redox Activity : The thiophene ring participates in electron transfer, generating ROS in cancer cells, validated via DCFH-DA assays .

Advanced: How can synthetic byproducts or impurities impact pharmacological studies?

Answer:

  • Byproduct Identification : Common impurities include unreacted 3-methoxybenzene boronic acid (Suzuki reaction) or dimerized thiophenes. LC-MS/MS quantifies these at <1% .
  • Biological Artifacts : Residual palladium from coupling reactions may inhibit enzymes; mitigate via Chelex-100 treatment .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Sodium or lysine salts enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug Design : Convert carboxylic acid to ethyl ester; hydrolyzed in vivo by esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase plasma half-life (e.g., 24 hrs vs. 6 hrs for free compound) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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